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Introduction to Dolutegravir Pharmacokinetics

Dolutegravir (DTG) is a potent once-daily HIV-1 integrase strand transfer inhibitor cornerstone of

antiretroviral therapy (ART) in adults and children. The development of optimized dosing regimens,

particularly for special populations like pediatric patients, relies heavily on advanced pharmacokinetic

modeling and simulation. Population PK (PopPK) and Physiologically-Based PK (PBPK) modeling are

pivotal approaches that integrate physiological, demographic, and genetic covariates to characterize drug

exposure and variability, guiding dose selection without necessitating extensive and invasive clinical trials in

vulnerable populations [1] [2]. These model-informed drug development strategies have been instrumental in

supporting regulatory approvals for DTG across a wide age and weight range, enabling seamless dosing from

infants to adults [3] [1].

Key Quantitative Data from Pharmacokinetic Models

The following tables summarize the critical population pharmacokinetic parameters for dolutegravir and

lamivudine in fixed-dose combination, as well as the dosing recommendations derived from modeling and

simulation.
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Table 1: Population Pharmacokinetic Parameter Estimates for Dolutegravir and Lamivudine (Fixed-

Dose Combination) in Adults [4]

Parameter Definition Dolutegravir (Estimate)
Lamivudine
(Estimate)

CL/F (L/h) Apparent Oral Clearance 0.858 19.6

V/F (L) Apparent Volume of Distribution 16.7 -

V2/F (L) Apparent Central Volume of
Distribution

- 105

V3/F (L) Apparent Peripheral Volume of
Distribution

- 105

Q/F (L/h) Apparent Intercompartmental
Clearance

- 2.97

Ka (h⁻¹) Absorption Rate Constant 2.15 2.30

Key
Covariates

Factors influencing PK Body weight, bilirubin,

ethnicity

eGFR, race, body

weight

Table 2: Model-Informed Dolutegravir Dosing in Pediatric Populations [1] [2]

Population
Weight
Band

Recommended Dose & Formulation Target Exposure

Neonates 0-28 days 5 mg every 48h from Day 1-20, then 5
mg once daily on Week 3 [3]

AUC: 37.2 mg·h/L,
Ctrough: 1.3 mg/L

Infants &
Children

≥ 3 kg to <
14 kg

Weight-based dispersible tablets (DT)
or granules

Comparable to adult 50
mg daily AUC

Children &
Adolescents

≥ 14 kg to <
30 kg

Weight-based film-coated tablets (FCT)
or DT

Comparable to adult 50
mg daily AUC
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Population
Weight
Band

Recommended Dose & Formulation Target Exposure

Adolescents ≥ 30 kg 50 mg FCT once daily Reference (AUC from

50 mg dose)

Experimental Protocols for Key Studies

Protocol for Population PK (PopPK) Modeling in Pediatric
Patients

3.1.1 Study Design and Population:

Objective: To characterize DTG pharmacokinetics and identify optimal weight-banded doses for
children ≥ 4 weeks of age and weighing ≥ 3 kg [1] [2].

Study Type: Phase I/II and Phase II/III, multicenter, open-label trials (P1093 and ODYSSEY) [1].
Participants: HIV-1-infected infants, children, and adolescents (N=239; age range: 0.1 to 17.5 years;

weight range: 3.9 to 91 kg) [1].

3.1.2 Drug Administration and Pharmacokinetic Sampling:

Dosing: Once-daily DTG administered as film-coated (10 mg, 25 mg, 50 mg) or dispersible (5 mg)

tablets under fasting conditions [1] [2].
Intensive PK Sampling: A subset of participants provided serial blood samples (pre-dose, 1, 2, 3, 4,

6, 8, and 24 hours post-dose) during study days 5-10 [1].
Sparse PK Sampling: All participants provided pre-dose and limited post-dose samples at weeks 4,

8, 12, 24, 36, and 48 to capture inter-individual variability [4] [1].

3.1.3 Bioanalytical Methods:

Technique: Dolutegravir plasma concentrations were quantified using validated liquid

chromatography with tandem mass spectrometry (LC-MS/MS) [1].
Lower Limit of Quantification (LLOQ): 5 ng/mL for P1093 and 9.7 ng/mL for ODYSSEY [1].

3.1.4 Population PK Modeling:
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Software: NONMEM (version 7.3) with Pirana for run management and R for post-processing and

diagnostics [4].
Base Model: A one-compartment model with first-order absorption and elimination was used to

characterize DTG PK [4] [1].
Covariate Analysis: Body weight, age, and formulation were evaluated as significant predictors of

DTG clearance (CL/F) and volume of distribution (V/F) [1].
Model Evaluation: Goodness-of-fit plots, visual predictive checks, and bootstrap methods were used

to validate the final model [1].

Protocol for Physiologically-Based PK (PBPK) Modeling in
Neonates

3.2.1 Objective: To predict DTG pharmacokinetics and simulate an optimal dosing regimen in neonates (0-

28 days) where clinical data is scarce [3].

3.2.2 Model Building and Qualification:

Model Framework: A PBPK model was built incorporating age-related physiological changes in
neonates (e.g., organ size, blood flow, enzyme maturation) [3].

Qualification: The model was first validated against observed clinical data for other drugs (raltegravir
and midazolam) in neonates. Simulated data had to be within 1.8-fold of observed clinical data to

qualify the model for DTG prediction [3].

3.2.3 Dosing Simulation:

Simulations: The qualified PBPK model was used to simulate multiple dosing regimens for DTG in
virtual neonates [3].

Optimal Regimen: A regimen of 5 mg every 48 hours from day 1 to 20, escalating to 5 mg once daily
from week 3, was predicted to achieve plasma exposures consistent with effective therapy and

prophylaxis in older pediatric patients [3].

Workflow Diagrams of Modeling and Simulation
Approaches

The following diagrams illustrate the logical workflows for the PopPK and PBPK modeling approaches

described in the protocols.
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Workflow for Population PK Modeling

Study Population & PK Data

Develop Structural PK Model
(e.g., One-Compartment)

Estimate Inter-Individual
Variability (IIV)

Covariate Model Building
(Weight, Age, Formulation)

Final Model Evaluation
(GOF, VPC, Bootstrap)

Simulate Exposures
Across Weight Bands

Dosing Recommendation

Click to download full resolution via product page

Workflow for PBPK Modeling in Neonates
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Define Neonatal Physiology
(Organ size, blood flow, etc.)

Incorporate Drug-Specific
Properties (DTG)

Model Qualification
vs. Raltegravir/Midazolam Data

Qualification
Successful?

No

Simulate DTG PK
under Various Dosing Regimens

Yes

Compare Exposures to
Pediatric/Adult Targets

Recommend Neonatal Dosing

Click to download full resolution via product page

Conclusion
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Pharmacokinetic modeling and simulation are indispensable tools in the development and optimization of

dolutegravir regimens. Population PK analyses have confirmed that weight-banded dosing in children ≥4

weeks old provides exposures comparable to effective adult doses, supporting global WHO guidelines [1]

[2]. Furthermore, PBPK modeling offers a powerful predictive approach for special populations like

neonates, enabling evidence-based dose optimization before clinical trials are feasible [3]. The robustness of

these models is demonstrated by their ability to identify clinically insignificant covariate effects in adults,

confirming the suitability of fixed-dose combinations without adjustment for factors like body weight or

ethnicity [4]. Together, these advanced simulation techniques help to ensure safe and effective dolutegravir

therapy across the entire spectrum of HIV-1 infected patients.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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